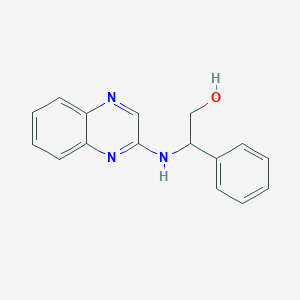![molecular formula C17H21N5O3 B7573763 N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B7573763.png)
N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It may also act by modulating the activity of neurotransmitters such as GABA and glutamate, which are involved in pain and seizure control.
Biochemical and Physiological Effects:
N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in animal models. This compound has also been found to reduce the expression of COX-2, an enzyme involved in the inflammatory response. In addition, N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide has been shown to possess anticonvulsant and analgesic activities in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide is its potential therapeutic applications. This compound has been found to exhibit several beneficial effects in animal models and may have potential use in the treatment of various diseases. However, one of the major limitations of this compound is its toxicity. It has been found to exhibit hepatotoxicity and nephrotoxicity in animal studies, which may limit its use in clinical applications.
Zukünftige Richtungen
There are several future directions for the research on N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide. One of the major areas of research is the investigation of its potential use in the treatment of neurodegenerative diseases. This compound has been found to exhibit neuroprotective properties and may have potential use in the treatment of diseases such as Alzheimer's and Parkinson's. Another area of research is the investigation of its toxicity and the development of safer derivatives. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its full therapeutic potential.
Synthesemethoden
The synthesis of N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide has been reported in several scientific studies. One of the most commonly used methods involves the reaction of 3-(2-bromoacetyl)-1-phenyl-1H-1,2,4-triazole-5-carboxylic acid with piperidine in the presence of triethylamine. The resulting compound is then treated with 3-amino-N-(carbamoylmethyl)propanamide to obtain N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide.
Wissenschaftliche Forschungsanwendungen
N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities in animal models. This compound has also been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c18-17(24)19-14(23)9-11-22-10-5-4-8-13(22)16-20-15(21-25-16)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H3,18,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTARMZTKHDFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=NC(=NO2)C3=CC=CC=C3)CCC(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7573681.png)

![1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573686.png)
![2-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-N-pyridin-3-ylacetamide](/img/structure/B7573688.png)
![Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573691.png)
![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7573696.png)
![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)
![N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7573709.png)
![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)
![2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)
![2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7573749.png)
![2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B7573756.png)
![5-Ethyl-3-[[4-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7573772.png)
